6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a pyrrole and a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the pyrrole and tetrahydropyran groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The nicotinamide core can be reduced to form dihydronicotinamide derivatives.
Substitution: The tetrahydropyran group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyrrole oxides, dihydronicotinamide derivatives, and various substituted nicotinamide compounds.
Scientific Research Applications
6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
Pyrrole-substituted nicotinamides: Compounds with different substituents on the pyrrole ring.
Tetrahydropyran-substituted nicotinamides: Compounds with variations in the tetrahydropyran group.
Uniqueness
6-[(oxan-4-yl)methoxy]-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(19-7-10-21-8-1-2-9-21)16-3-4-17(20-13-16)24-14-15-5-11-23-12-6-15/h1-4,8-9,13,15H,5-7,10-12,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVXHZHXUXJUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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